molecular formula C17H22N2 B2566982 1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole CAS No. 6649-80-5

1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole

Cat. No.: B2566982
CAS No.: 6649-80-5
M. Wt: 254.377
InChI Key: OUXYMBSSCUANTF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of cyclohexylamine and indole derivatives, followed by cyclization using a suitable catalyst. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-Cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. It has been found to bind to certain receptors and enzymes, thereby modulating their activity. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and interference with signal transduction pathways.

Comparison with Similar Compounds

1-Cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its cyclohexyl substitution, which imparts distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

1-cyclohexyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h4-5,8-9,12,16,18-19H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXYMBSSCUANTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C3=C(CCN2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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